N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide
Description
N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and a phenylethyl group
Properties
IUPAC Name |
N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-17-7-4-9-21-18(17)15-22-19(25)24-13-11-23(12-14-24)10-8-16-5-2-1-3-6-16/h1-7,9H,8,10-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUMEQKVQUAAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NCC3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorine source. The piperazine ring is then introduced through a cyclization reaction, often using a suitable amine precursor. The final step involves the coupling of the piperazine derivative with the phenylethyl group, typically through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents. Purification steps such as crystallization or chromatography are also scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperazine ring can provide additional binding sites. The phenylethyl group may contribute to the overall stability and specificity of the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide
- N-[(3-bromopyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide
- N-[(3-iodopyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide
Uniqueness
N-[(3-fluoropyridin-2-yl)methyl]-4-(2-phenylethyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
